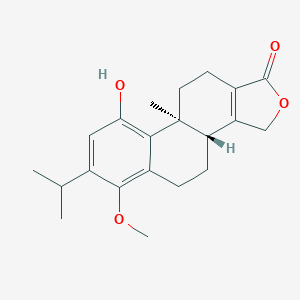

Neotriptophenolide

Description

This compound has been reported in Tripterygium wilfordii and Tripterygium hypoglaucum with data available.

structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

(3bR,9bS)-9-hydroxy-6-methoxy-9b-methyl-7-propan-2-yl-3,3b,4,5,10,11-hexahydronaphtho[2,1-e][2]benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O4/c1-11(2)14-9-17(22)18-13(19(14)24-4)5-6-16-15-10-25-20(23)12(15)7-8-21(16,18)3/h9,11,16,22H,5-8,10H2,1-4H3/t16-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQHBJMHUMJXFDN-KKSFZXQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C2C(=C1OC)CCC3C2(CCC4=C3COC4=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC(=C2C(=C1OC)CC[C@@H]3[C@@]2(CCC4=C3COC4=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801002257 | |

| Record name | 9-Hydroxy-6-methoxy-9b-methyl-7-(propan-2-yl)-3b,4,5,9b,10,11-hexahydrophenanthro[1,2-c]furan-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801002257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81827-74-9 | |

| Record name | Neotriptophenolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81827-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neotriptophenolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081827749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Hydroxy-6-methoxy-9b-methyl-7-(propan-2-yl)-3b,4,5,9b,10,11-hexahydrophenanthro[1,2-c]furan-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801002257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Neotriptophenolide: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of neotriptophenolide, a diterpenoid lactone isolated from species of the Tripterygium genus. This document details the discovery of this compound, its isolation and purification, quantitative data, and its mechanism of action as a pan-antagonist of the androgen receptor.

Introduction to Tripterygium Species and their Bioactive Compounds

The genus Tripterygium, belonging to the Celastraceae family, has a long history in traditional Chinese medicine for treating a variety of ailments, including rheumatoid arthritis and other inflammatory diseases. Phytochemical investigations into this genus have revealed a wealth of bioactive secondary metabolites, primarily terpenoids. Among these, diterpenoids such as triptolide and tripdiolide have been extensively studied for their potent immunosuppressive and anti-inflammatory properties. More recently, this compound has emerged as a compound of interest due to its distinct biological activities.

Discovery and Isolation of this compound

This compound was discovered during phytochemical analysis of the ethyl acetate extract of the roots of Tripterygium wilfordii Hook.f.[1]. Its structure was elucidated through a combination of spectroscopic techniques, including UV, IR, MS, 1H-NMR, and 13C-NMR, and confirmed by X-ray single crystal diffraction[1].

Quantitative Data

The isolation of this compound from Tripterygium wilfordii has been reported with the following quantitative parameters:

| Parameter | Value | Reference |

| Yield | 0.025% | [1] |

| Molecular Formula | C₂₀H₂₄O₃ | [1] |

| Molecular Weight (M+) | 312 m/z | [1] |

| Melting Point | 222-223 °C | [1] |

Experimental Protocols

While a detailed, step-by-step protocol for the isolation of this compound has not been published in full, the following is a generalized methodology based on the successful isolation of triptophenolide and other diterpenoids from Tripterygium wilfordii. This protocol is intended to serve as a guide for researchers.

Plant Material and Extraction

-

Plant Material: The roots of Tripterygium wilfordii are collected, dried, and pulverized.

-

Extraction: The powdered root material is extracted with 95% ethanol at room temperature. The extract is then filtered and concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with petroleum ether, and ethyl acetate. The ethyl acetate fraction, which contains this compound, is collected and concentrated.

Chromatographic Purification

-

Silica Gel Column Chromatography: The ethyl acetate extract is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are pooled and further purified by preparative HPLC on a C18 reversed-phase column. A mobile phase of methanol and water is typically used.

-

Crystallization: The purified this compound fraction is concentrated and crystallized from a suitable solvent system (e.g., methanol/water) to yield the pure compound.

Structure Elucidation

The structure of the isolated compound is confirmed using a combination of the following spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR spectroscopy to determine the carbon-hydrogen framework.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet (UV) Spectroscopy: To identify chromophores.

-

X-ray Crystallography: To determine the three-dimensional structure.

Biological Activity and Signaling Pathway

This compound has been identified as a pan-antagonist of the androgen receptor (AR), exhibiting potent antiandrogenic activity.

Mechanism of Action

This compound exerts its antiandrogenic effects through a multi-faceted mechanism:

-

Competitive Binding: It competitively binds to the ligand-binding domain of the AR, preventing the binding of androgens like dihydrotestosterone (DHT).

-

Inhibition of AR Nuclear Translocation: By preventing ligand binding, this compound inhibits the conformational changes in the AR that are necessary for its translocation from the cytoplasm to the nucleus.

-

Downregulation of AR Expression: Studies have shown that this compound can also reduce the overall cellular levels of the AR protein.

Androgen Receptor Signaling Pathway

The androgen receptor signaling pathway is crucial in the development and progression of prostate cancer. This compound's inhibitory action on this pathway makes it a compound of interest for further investigation in this area.

Figure 1. Simplified diagram of the Androgen Receptor (AR) signaling pathway and the inhibitory action of this compound.

Conclusion

This compound is a promising bioactive compound from Tripterygium wilfordii with a clearly defined antiandrogenic mechanism of action. This technical guide provides a summary of its discovery, isolation, and biological activity to aid researchers and drug development professionals in further exploring its therapeutic potential. The provided experimental framework offers a starting point for the efficient isolation and purification of this compound for further studies.

References

Neotriptophenolide: A Technical Guide on its Natural Sourcing, Abundance, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neotriptophenolide, a diterpenoid lactone, is a natural product isolated from the medicinal plant Tripterygium wilfordii, commonly known as "Thunder God Vine." This plant has a long history in traditional Chinese medicine for treating inflammatory and autoimmune diseases.[1] This technical guide provides an in-depth overview of the natural sources, abundance, and biological activities of this compound, with a focus on its modulatory effects on key inflammatory signaling pathways. The information presented herein is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources and Abundance

This compound is exclusively found in the plant Tripterygium wilfordii Hook. f. (Celastraceae). While this plant is the sole natural source, the abundance of this compound relative to other bioactive compounds from the same plant has not been extensively quantified in publicly available literature. However, studies on related diterpenoids from Tripterygium wilfordii root extracts provide insights into the general concentration ranges of these types of compounds.

For instance, a study on the ethyl acetate extract of Tripterygium wilfordii roots reported the concentrations of two other major diterpenoids, triptolide and tripdiolide. These findings, while not directly quantifying this compound, offer a valuable reference point for the expected yield of diterpenoids from this plant source.

Table 1: Abundance of Related Diterpenoids in Tripterygium wilfordii Root Extract

| Compound | Concentration in Ethyl Acetate Extract (µg/g) |

| Triptolide | 807.32 ± 51.94 |

| Tripdiolide | 366.13 ± 17.21 |

| Data from a study on the quantification of triptolide and tripdiolide.[2] |

Experimental Protocols

Isolation of Diterpenoids from Tripterygium wilfordii

Protocol 1: Solid-Phase Extraction (SPE) for Diterpenoid Fractionation

-

Plant Material Extraction:

-

Obtain dried and debarked roots of Tripterygium wilfordii.

-

Extract the powdered root material with a suitable organic solvent such as ethanol or ethyl acetate.

-

Concentrate the extract under reduced pressure to yield a crude extract.

-

-

Solid-Phase Extraction (SPE):

-

Prepare an aminopropyl-bonded silica SPE tube.

-

Dissolve a known amount of the crude extract (e.g., 5 mg) in a minimal volume of the appropriate solvent mixture (e.g., 600 µL of dichloromethane:methanol, 49:1 v/v).

-

Apply the dissolved extract to the conditioned SPE tube.

-

Elute different fractions using solvent systems of increasing polarity. Based on the protocol for triptolide and tripdiolide, a stepwise elution can be performed:

-

Elute with dichloromethane:methanol (49:1 v/v) to isolate less polar compounds.

-

Subsequently, elute with dichloromethane:methanol (17:3 v/v) to isolate more polar diterpenoids.[2]

-

-

Collect the fractions and evaporate the solvent.

-

-

Further Purification:

-

The fraction containing this compound can be further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) or column chromatography on silica gel.

-

Quantification of Diterpenoids by High-Performance Liquid Chromatography (HPLC)

The following HPLC method, developed for the quantification of tripdiolide, can be optimized for the analysis of this compound.

Protocol 2: HPLC-UV Method for Diterpenoid Quantification

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of water and an organic solvent like methanol and acetonitrile. For tripdiolide, an isocratic system of water and a 1:1 (v/v) mixture of methanol:acetonitrile (79:21) was used.[2] The optimal mobile phase for this compound would need to be determined empirically.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength of maximum absorbance for this compound (e.g., 219 nm was used for tripdiolide).[2]

-

Quantification: Create a calibration curve using a purified this compound standard of known concentrations. The concentration in the extract can then be determined by comparing the peak area of the analyte to the calibration curve.

Characterization of this compound

Structural elucidation and confirmation of isolated this compound would involve a combination of spectroscopic techniques.

Protocol 3: Spectroscopic Analysis

-

Mass Spectrometry (MS): Electrospray ionization (ESI) tandem mass spectrometry (MS/MS) can be used to determine the molecular weight and fragmentation pattern of this compound, aiding in its identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR spectroscopy are essential for the complete structural elucidation of the molecule. The chemical shifts (δ) and coupling constants (J) provide detailed information about the connectivity and stereochemistry of the atoms. While specific spectral data for this compound is not provided in the search results, analysis would follow standard protocols for natural product characterization.

Biological Activity: Modulation of Inflammatory Signaling Pathways

Extracts from Tripterygium wilfordii and its isolated compounds have demonstrated potent anti-inflammatory and immunosuppressive effects.[1] These effects are largely attributed to the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct studies on this compound are limited, the known activities of other diterpenoids from the same plant suggest it likely shares similar mechanisms of action.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes. The inhibition of this pathway is a key mechanism for the anti-inflammatory effects of many natural products.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

The proposed mechanism involves the inhibition of the IκB kinase (IKK) complex. By preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα, this compound would block the nuclear translocation of the p65 subunit of NF-κB, thereby preventing the transcription of pro-inflammatory genes.

Modulation of the p38 MAPK Signaling Pathway

The p38 MAPK pathway is another critical signaling cascade involved in the inflammatory response. Its activation leads to the production of pro-inflammatory cytokines and other mediators.

Caption: Proposed inhibition of the p38 MAPK signaling pathway by this compound.

This compound is hypothesized to inhibit the p38 MAPK pathway by preventing the phosphorylation and activation of p38 MAPK, potentially by targeting an upstream kinase such as MKK3 or MKK6. This would lead to a reduction in the activation of downstream transcription factors and a subsequent decrease in the production of inflammatory mediators.

Experimental Workflow

The following diagram illustrates a general workflow for the investigation of this compound from its natural source to the evaluation of its biological activity.

Caption: General experimental workflow for this compound research.

Conclusion

This compound, a constituent of Tripterygium wilfordii, represents a promising lead compound for the development of novel anti-inflammatory and immunosuppressive agents. While specific data on its abundance and biological activity are still emerging, the established methodologies for the analysis of related diterpenoids provide a solid foundation for future research. Further investigation into the precise quantification of this compound in its natural source and the detailed elucidation of its molecular mechanisms of action are warranted to fully realize its therapeutic potential. The protocols and pathway diagrams presented in this guide offer a framework to support and guide these future research endeavors.

References

The Unveiling of a Complex Diterpenoid: A Technical Guide to the Biosynthesis of Neotriptophenolide in Tripterygium wilfordii

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripterygium wilfordii, commonly known as the "Thunder God Vine," is a plant of significant interest in traditional Chinese medicine and modern drug discovery due to its production of a diverse array of bioactive secondary metabolites. Among these are the abietane-type diterpenoids, a class of compounds renowned for their potent anti-inflammatory, immunosuppressive, and anti-tumor activities. While much of the research has focused on the highly potent triptolide, another closely related diterpenoid, Neotriptophenolide, also contributes to the plant's pharmacological profile. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of this compound, drawing upon the latest genomic, transcriptomic, and metabolomic studies of T. wilfordii. We will delve into the enzymatic steps, present available quantitative data, detail relevant experimental protocols, and visualize the intricate molecular processes involved in the formation of this complex natural product.

The Biosynthetic Pathway of this compound: A Stepwise Elucidation

The biosynthesis of this compound, like other abietane-type diterpenoids in Tripterygium wilfordii, is a multi-step process that begins with universal precursors from primary metabolism and proceeds through a series of cyclizations and oxidative modifications catalyzed by specific enzymes. The pathway can be broadly divided into three main stages: the formation of the universal diterpene precursor, the construction of the abietane skeleton, and the subsequent oxidative functionalization to yield this compound.

Stage 1: Formation of the Universal Diterpene Precursor, Geranylgeranyl Diphosphate (GGPP)

The journey to this compound begins with the synthesis of the C20 precursor, geranylgeranyl diphosphate (GGPP). This is accomplished through the methylerythritol phosphate (MEP) pathway, which is active in the plastids of plant cells. The MEP pathway utilizes pyruvate and glyceraldehyde-3-phosphate to produce isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). These five-carbon building blocks are then sequentially condensed by geranylgeranyl diphosphate synthase (GGPPS) to form the final C20 product, GGPP.

Stage 2: Construction of the Abietane Skeleton

The formation of the characteristic tricyclic abietane core of this compound from the linear GGPP molecule is a critical cyclization cascade catalyzed by a pair of diterpene synthases (diTPSs).

-

From GGPP to (+)-Copalyl Diphosphate (CPP): The first cyclization is mediated by the class II diTPS, TwTPS27. This enzyme protonates the terminal olefin of GGPP, initiating a cascade of ring closures to produce the bicyclic intermediate, (+)-copalyl diphosphate ((+)-CPP).

-

From (+)-CPP to Miltiradiene: The second cyclization is carried out by the class I diTPS, TwTPS9. TwTPS9 facilitates the ionization of the diphosphate group from (+)-CPP and a subsequent rearrangement and deprotonation to form the tricyclic olefin, miltiradiene. Miltiradiene serves as a crucial branch point intermediate in the biosynthesis of various abietane diterpenoids.[1]

-

From Miltiradiene to Dehydroabietic Acid: The aromatic C-ring of the abietane skeleton is formed through the action of a cytochrome P450 monooxygenase, CYP728B70. This enzyme catalyzes the oxidation of miltiradiene to dehydroabietic acid, a key intermediate in the pathway leading to both triptolide and this compound.[2]

Stage 3: Oxidative Functionalization to this compound

The later stages of this compound biosynthesis, starting from dehydroabietic acid, involve a series of oxidative modifications, primarily catalyzed by other cytochrome P450 enzymes. While the precise sequence and the specific enzymes for every step leading to this compound have not been fully elucidated, functional characterization of several CYPs from T. wilfordii provides strong indications of the types of reactions involved. The biosynthesis of the related compound triptonide has been shown to involve enzymes from the CYP71BE and CYP82D subfamilies, suggesting that members of these families are likely candidates for the modifications of the abietane core.[3]

The proposed subsequent steps are as follows:

-

Hydroxylations of the Abietane Core: It is hypothesized that a series of hydroxylations occur on the dehydroabietic acid backbone. Based on the structure of this compound, these would likely occur at positions C-11 and C-12.

-

Formation of the γ-Lactone Ring: A key structural feature of this compound is the five-membered γ-lactone ring. This is likely formed through the oxidation of a methyl group, followed by intramolecular esterification.

The exact order of these events and the specific CYPs responsible are still under investigation.

Quantitative Data

While specific quantitative data for the this compound biosynthetic pathway is limited, studies on the closely related triptolide pathway in T. wilfordii provide valuable insights into the expression levels of key genes and the accumulation of precursors.

| Gene | Enzyme | Tissue Specificity (Relative Expression) | Induction by Methyl Jasmonate (Fold Change) |

| TwTPS9 | Miltiradiene Synthase | Root > Stem > Leaf | ~3.5 |

| TwTPS27 | (+)-Copalyl Diphosphate Synthase | Root > Stem > Leaf | ~4.0 |

| CYP728B70 | Miltiradiene Oxidase | Root > Stem > Leaf | ~5.0 |

Table 1: Summary of gene expression data for early-stage enzymes in the abietane diterpenoid biosynthetic pathway in Tripterygium wilfordii.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Protocol 1: Gene Cloning and Heterologous Expression of Cytochrome P450 Enzymes

Objective: To identify and functionally characterize CYP450s involved in the later steps of this compound biosynthesis.

Methodology:

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the roots of T. wilfordii using a commercial kit. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.

-

Gene Cloning: Candidate CYP450 genes, identified through transcriptomic analysis, are amplified from the cDNA by PCR using gene-specific primers. The amplified genes are then cloned into a yeast expression vector (e.g., pYES-DEST52).

-

Yeast Transformation and Expression: The expression vector containing the CYP450 gene is transformed into a suitable strain of Saccharomyces cerevisiae. The transformed yeast is grown in a selective medium to induce protein expression.

-

In Vivo and In Vitro Enzyme Assays:

-

In Vivo: The engineered yeast strain is fed with the putative substrate (e.g., dehydroabietic acid). After a period of incubation, the yeast culture is extracted with an organic solvent (e.g., ethyl acetate).

-

In Vitro: Microsomes are isolated from the yeast culture expressing the CYP450. The enzyme activity is assayed by incubating the microsomes with the substrate, NADPH, and a cytochrome P450 reductase.

-

-

Metabolite Analysis: The reaction products from both in vivo and in vitro assays are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) to identify the converted metabolites. The structures of novel products are elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Metabolomic Analysis of Tripterygium wilfordii Tissues

Objective: To identify potential intermediates in the this compound biosynthetic pathway.

Methodology:

-

Sample Preparation: Root, stem, and leaf tissues of T. wilfordii are harvested, flash-frozen in liquid nitrogen, and ground to a fine powder.

-

Metabolite Extraction: The powdered tissue is extracted with a methanol/water/chloroform solvent system to capture a broad range of metabolites.

-

LC-MS Analysis: The crude extract is analyzed using a high-resolution LC-MS system. The chromatographic separation is typically performed on a C18 column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid.

-

Data Analysis: The raw LC-MS data is processed using specialized software to perform peak picking, alignment, and annotation. Putative identification of metabolites is based on accurate mass, retention time, and fragmentation patterns compared to known standards or databases.

-

Comparative Metabolomics: The metabolite profiles of different tissues are compared to identify compounds that are enriched in the roots, where this compound accumulation is highest. This can reveal potential pathway intermediates.

Visualizations of Pathways and Workflows

References

- 1. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genome of Tripterygium wilfordii and identification of cytochrome P450 involved in triptolide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tripterygium wilfordii cytochrome P450s catalyze the methyl shift and epoxidations in the biosynthesis of triptonide - PubMed [pubmed.ncbi.nlm.nih.gov]

Neotriptophenolide: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neotriptophenolide, a sesquiterpene alkaloid isolated from the medicinal plant Tripterygium wilfordii, has garnered significant interest in the scientific community for its potent anti-inflammatory and anticancer activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an in-depth look at its mechanism of action, primarily focusing on the inhibition of the NF-κB signaling pathway.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below, providing a consolidated reference for researchers.

Table 1: General and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₁H₂₆O₄ |

| Molecular Weight | 342.43 g/mol |

| IUPAC Name | (3bR,9bS)-9-hydroxy-6-methoxy-9b-methyl-7-propan-2-yl-3,3b,4,5,10,11-hexahydronaphtho[2,1-e][1]benzofuran-1-one |

| CAS Number | 81827-74-9 |

| Melting Point | Data not available in the public domain. Typically determined by capillary method. |

| Appearance | Crystalline solid (typical for this class of compounds). |

Table 2: Solubility Profile of this compound

| Solvent | Solubility |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Acetone | Soluble |

| Water | Sparingly soluble to insoluble. |

Table 3: Spectroscopic Data of this compound (Representative)

| Technique | Expected Peaks/Signals |

| ¹H NMR (CDCl₃) | Signals corresponding to aromatic protons, methoxy group protons, isopropyl group protons, and various aliphatic protons in the core structure. Chemical shifts (δ) would be expected in the range of 0.8-7.5 ppm. |

| ¹³C NMR (CDCl₃) | Signals for carbonyl carbon (lactone), aromatic carbons, methoxy carbon, and a variety of sp³-hybridized carbons in the tetracyclic core. Chemical shifts (δ) would be expected in the range of 15-180 ppm. |

| Infrared (IR) | Characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O, lactone), C-O stretching, and aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry (MS) | A molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to its molecular weight (342.43). Fragmentation patterns would be indicative of the sesquiterpenoid lactone structure. |

Experimental Protocols

The following sections provide detailed methodologies for the isolation, purification, and characterization of this compound. These protocols are based on established procedures for similar compounds isolated from Tripterygium species.

Isolation and Purification of this compound from Tripterygium wilfordii

This protocol outlines a typical procedure for the extraction and purification of this compound.

Workflow for Isolation and Purification:

References

Preliminary Biological Screening of Neotriptophenolide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on "Neotriptophenolide" is limited in publicly available scientific literature. This guide is based on the comprehensive preliminary biological screening of its close structural and functional analogue, Triptophenolide , a diterpenoid compound isolated from Tripterygium wilfordii. The methodologies and findings presented herein are expected to be highly relevant for the investigation of this compound.

Executive Summary

Triptophenolide has demonstrated significant potential as a therapeutic agent, exhibiting potent anti-cancer and anti-inflammatory properties in preclinical studies. This document provides a detailed overview of its biological activities, focusing on its efficacy against various cancer cell lines and its mechanisms of action, including the modulation of key signaling pathways. Comprehensive experimental protocols for the key assays are provided to facilitate further research and development.

Anti-Cancer Activity

Triptophenolide has shown marked cytotoxic and anti-proliferative effects against a range of cancer cell lines, with notable activity in breast and prostate cancers.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of Triptophenolide in various cancer cell lines.

| Cell Line | Cancer Type | Time Point | IC₅₀ | Reference |

| MCF-7 | Hormone-Responsive Breast Cancer | 24 h | 180.3 µg/mL | [1] |

| MCF-7 | Hormone-Responsive Breast Cancer | 48 h | 127.2 µg/mL | [1] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 24 h | 322.5 µg/mL | [1] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 48 h | 262.1 µg/mL | [1] |

| LNCaP | Androgen-Sensitive Prostate Cancer | - | Dose-dependent inhibition (0-5.0 µM) | [2] |

| PC-3 | Androgen-Independent Prostate Cancer | - | No significant inhibition | [2] |

Mechanism of Anti-Cancer Action

Triptophenolide exerts its anti-cancer effects through multiple mechanisms:

-

Induction of Apoptosis: It promotes programmed cell death by upregulating pro-apoptotic proteins such as BAX, BAK1, and BIM, and executioner caspases like CASP3[1].

-

Cell Cycle Arrest: Triptophenolide induces G1-phase arrest in breast cancer cells, thereby halting their proliferation[1].

-

Inhibition of Migration: It has been shown to significantly suppress the migration of breast cancer cells[1].

-

Androgen Receptor (AR) Antagonism: Triptophenolide acts as a pan-antagonist for both wild-type and mutant androgen receptors, which is a key mechanism in its activity against prostate cancer[2][3]. It competitively binds to the androgen receptor's hormone-binding pocket, reduces AR expression, and inhibits its nuclear translocation[2].

The following table details the IC₅₀ values of Triptophenolide against various androgen receptor antypes.

| Androgen Receptor Type | IC₅₀ | Reference |

| AR-WT (Wild-Type) | 260 nM | [3][4] |

| AR-F876L (Mutant) | 480 nM | [3][4] |

| AR-T877A (Mutant) | 388 nM | [3][4] |

| W741C + T877A (Mutant) | 437 nM | [3][4] |

Anti-Inflammatory Activity

Triptophenolide is a potent anti-inflammatory agent, a property it shares with other compounds derived from Tripterygium wilfordii[5]. Its anti-inflammatory effects are primarily mediated through the inhibition of the NF-κB signaling pathway[6].

Mechanism of Anti-Inflammatory Action

Triptophenolide has been shown to:

-

Inhibit the production of pro-inflammatory cytokines.

-

Suppress the activation of NF-κB, a key regulator of the inflammatory response.

Experimental Protocols

The following are detailed methodologies for key experiments used in the preliminary biological screening of Triptophenolide.

Cell Viability and Cytotoxicity (MTT Assay)

This protocol is used to assess the effect of Triptophenolide on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell lines (e.g., MCF-7, MDA-MB-231, LNCaP)

-

Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

Triptophenolide stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Prepare serial dilutions of Triptophenolide in the culture medium from the stock solution.

-

After 24 hours, replace the medium with 100 µL of fresh medium containing various concentrations of Triptophenolide. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

-

Following incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Western Blot Analysis

This protocol is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

Materials:

-

Treated and untreated cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-BAX, anti-BAK1, anti-BIM, anti-CASP3, anti-AR, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Lyse cells with RIPA buffer and determine protein concentration using the BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Use a loading control (e.g., β-actin) to normalize protein expression levels.

Androgen Receptor (AR) Competitive Binding Assay

This protocol is used to determine the ability of Triptophenolide to bind to the androgen receptor.

Materials:

-

Rat prostate cytosol (as a source of AR)

-

Radiolabeled androgen (e.g., ³H-R1881)

-

Triptophenolide

-

Hydroxyapatite (HAP) slurry

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare rat prostate cytosol containing the androgen receptor.

-

In assay tubes, add a fixed concentration of radiolabeled androgen.

-

Add increasing concentrations of Triptophenolide or a known competitor (e.g., unlabeled R1881) to different tubes.

-

Add the cytosol preparation to each tube and incubate overnight at 4°C.

-

Separate the bound from the free radioligand by adding HAP slurry, which binds the receptor-ligand complex.

-

Wash the HAP pellet to remove unbound radioligand.

-

Add scintillation cocktail to the HAP pellet and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of specific binding at each concentration of Triptophenolide and determine the IC₅₀ value.

Signaling Pathways

Triptophenolide has been shown to modulate several key signaling pathways involved in cancer and inflammation.

Apoptosis Signaling Pathway

Triptophenolide induces apoptosis through the intrinsic pathway, which involves the mitochondria.

Androgen Receptor (AR) Signaling Pathway

In prostate cancer, Triptophenolide acts as an antagonist to the androgen receptor, thereby inhibiting androgen-mediated cell growth and survival.

Conclusion

The preliminary biological screening of Triptophenolide reveals it to be a promising natural product with significant anti-cancer and anti-inflammatory activities. Its multi-targeted mechanism of action, particularly its ability to induce apoptosis, cause cell cycle arrest, and antagonize the androgen receptor, makes it a strong candidate for further drug development. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to build upon in their investigation of this compound and related compounds. Further in-vivo studies are warranted to fully elucidate its therapeutic potential and safety profile.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of Triptophenolide from Tripterygium wilfordii as a Pan-antagonist of Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Triptolide induces anti-inflammatory cellular responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Bioactive Potential of Tripterygium Alkaloids: A Technical Review for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkaloids derived from plants of the Tripterygium genus, including the well-known "Thunder God Vine" (Tripterygium wilfordii), represent a compelling class of natural products with a broad spectrum of potent biological activities. For centuries, extracts of these plants have been utilized in traditional Chinese medicine to treat a variety of ailments. Modern scientific investigation has identified a diverse array of alkaloids as the active constituents responsible for these therapeutic effects, primarily sesquiterpene pyridine alkaloids, as well as diterpenoid and triterpenoid compounds with alkaloidal properties. This technical guide provides a comprehensive literature review of the bioactivity of Tripterygium alkaloids, with a focus on their immunosuppressive, anti-inflammatory, anti-cancer, and neuroprotective properties. Detailed experimental protocols for the isolation and evaluation of these compounds are provided, alongside visualizations of the key signaling pathways they modulate, to support further research and drug development efforts.

Bioactivity of Tripterygium Alkaloids

Tripterygium alkaloids exhibit a remarkable range of biological effects, making them attractive candidates for the development of novel therapeutics. The primary bioactivities that have been extensively studied are their potent immunosuppressive, anti-inflammatory, anti-cancer, and neuroprotective actions.

Immunosuppressive and Anti-inflammatory Activity

The traditional use of Tripterygium extracts for autoimmune diseases like rheumatoid arthritis is substantiated by modern research demonstrating the potent immunosuppressive and anti-inflammatory properties of its alkaloid constituents.[1][2] These effects are largely attributed to the inhibition of key inflammatory signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) pathway.[1][3] By inhibiting NF-κB, these alkaloids can suppress the production of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α.[4]

| Alkaloid/Extract | Assay | Cell Line/Model | IC50 Value | Reference |

| Total Alkaloids (TA) | NF-κB Inhibition | HEK293/NF-κB-Luc | 7.25 µg/mL | [1][5] |

| Wilfordatine E (Compound 5) | NF-κB Inhibition | HEK293/NF-κB-Luc | 8.75 µM | [1][5] |

| Tripfordine A (Compound 11) | NF-κB Inhibition | HEK293/NF-κB-Luc | 0.74 µM | [1][5] |

| Wilforine (Compound 16) | NF-κB Inhibition | HEK293/NF-κB-Luc | 15.66 µM | [1][5] |

| Triptolide | IL-8 Production | A549 | 23 nM | [3] |

| Triptolide | NF-κB Expression | A549 | 14 nM | [3] |

| Tripterygiumine S (Compound 1) | Nitric Oxide Inhibition | RAW264.7 | 2.99 µM | [6] |

| Compound 5 (from ref.[6]) | Nitric Oxide Inhibition | RAW264.7 | 28.80 µM | [6] |

| Compound 19 (from ref.[6]) | Nitric Oxide Inhibition | RAW264.7 | 2.99 to 28.80 µM | [6] |

| Wilfordatine M (Compound 4) | NF-κB Inhibition | HEK293/NF-κB-Luc | 1.64 µM | [7] |

| Wilfordine (Compound 6) | NF-κB Inhibition | HEK293/NF-κB-Luc | 9.05 µM | [7] |

Anti-Cancer Activity

A significant body of research has highlighted the potent anti-cancer properties of Tripterygium alkaloids, particularly triptolide and celastrol. These compounds have been shown to inhibit the growth of a wide range of cancer cell lines, induce apoptosis (programmed cell death), and prevent metastasis.[8][9] The anti-cancer mechanisms are multifaceted and involve the modulation of several key signaling pathways, including the inhibition of Heat Shock Protein 90 (HSP90) and the induction of cell cycle arrest.[8][10]

| Alkaloid | Cell Line | Assay | IC50 Value | Reference |

| Celastrol | SKOV3 (Ovarian Cancer) | MTT | ~2-3 µM (72h) | [8] |

| Celastrol | A2780 (Ovarian Cancer) | MTT | ~2-3 µM (72h) | [8] |

| Celastrol | SKBr-3 (Breast Cancer) | Cell Viability | 0.13 ± 0.02 µM | [11] |

| Celastrol + Trastuzumab | SKBr-3 (Breast Cancer) | Cell Viability | 0.0027 ± 0.001 µM | [11] |

| Lapatinib | SKBr-3 (Breast Cancer) | Cell Viability | 25.5 ± 2.1 nM | [11] |

| Lapatinib + Celastrol | SKBr-3 (Breast Cancer) | Cell Viability | 3.5 ± 1.6 nM | [11] |

| Celastrol Derivatives (Compound 2) | Bel7402 (Hepatocellular Carcinoma) | MTT | 0.58–0.77 µM | [12] |

| Celastrol Derivatives (Compound 2) | AGS (Gastric Cancer) | MTT | 0.32–0.37 µM | [12] |

| Celastrol Derivatives (Compound 2) | HCT116 (Colorectal Cancer) | MTT | 0.32–0.39 µM | [12] |

| Celastrol | AGS (Gastric Cancer) | MTT | 3.77 µM (48h) | [10] |

| Celastrol | EPG85-257 (Gastric Cancer) | MTT | 6.9 µM (48h) | [10] |

| 5-Fluorouracil | AGS (Gastric Cancer) | MTT | 20.7 µM (48h) | [10] |

| 5-Fluorouracil | EPG85-257 (Gastric Cancer) | MTT | 11.6 µM (48h) | [10] |

| Celastrol + 5-FU | AGS (Gastric Cancer) | MTT | 5.03 µM (48h) | [10] |

| Celastrol + 5-FU | EPG85-257 (Gastric Cancer) | MTT | 4.57 µM (48h) | [10] |

| Triptolide | Various Cancer Cell Lines | Cytotoxicity | ~12 nM (72h) | [13] |

Neuroprotective Activity

Emerging evidence suggests that alkaloids from Tripterygium species also possess neuroprotective properties. These compounds have been shown to protect neuronal cells from various insults, including oxidative stress and excitotoxicity. The antioxidant activity of these alkaloids is a key contributor to their neuroprotective effects.

| Extract/Compound | Assay | IC50 Value | Reference |

| Tripterygium regelii Extract (TRE) | DPPH Radical Scavenging | 47.83 µg/mL | [14] |

| Tripterygium regelii Extract (TRE) | Reducing Power | 52.51 µg/mL | [14] |

Experimental Protocols

Isolation and Purification of Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii

This protocol is adapted from the methodology described by Li et al. (2022).[1]

-

Extraction:

-

Powder the dried roots of T. wilfordii.

-

Extract the powdered material with 95% ethanol under reflux (e.g., 250 L of ethanol for 50 kg of root powder, 2 hours, repeated 3 times).

-

Evaporate the ethanol extract under reduced pressure to obtain a residue.

-

Suspend the residue in water and partition with chloroform (CHCl3).

-

-

Acid-Base Extraction for Total Alkaloids:

-

Dissolve the CHCl3-soluble extract in ethyl acetate (EtOAc).

-

Partition the EtOAc solution three times with a 5% hydrochloric acid (HCl) aqueous solution.

-

Collect the aqueous HCl layer and adjust the pH to 8-9 with ammonium hydroxide to precipitate the total alkaloids.

-

Filter the precipitate, dissolve it in EtOAc, and evaporate to obtain the total alkaloid (TA) fraction.

-

-

Chromatographic Separation:

-

Subject the TA fraction to column chromatography on a neutral alumina column, eluting with EtOAc.

-

Further separate the resulting fractions using reverse-phase chromatography on an ODS (octadecylsilane) column with a methanol-water gradient.

-

Purify the fractions obtained from the ODS column using preparative High-Performance Liquid Chromatography (HPLC) with a suitable C18 column and a mobile phase such as acetonitrile-water with 0.05% trifluoroacetic acid.

-

In Vitro Bioactivity Assays

This assay is used to quantify the inhibition of NF-κB transcriptional activity.

-

Cell Culture and Transfection:

-

Culture HEK293 cells stably transfected with an NF-κB luciferase reporter construct in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed the cells in a 96-well plate.

-

-

Treatment and Induction:

-

Treat the cells with varying concentrations of the Tripterygium alkaloid or extract for a predetermined time (e.g., 1 hour).

-

Induce NF-κB activation by adding an appropriate stimulus, such as lipopolysaccharide (LPS).

-

-

Luciferase Activity Measurement:

-

After the induction period, lyse the cells using a suitable lysis buffer.

-

Add a luciferase assay substrate to the cell lysate.

-

Measure the luminescence using a microplate reader. The intensity of the light produced is proportional to the level of NF-κB activation.

-

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the test compound for the desired duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

-

Cell Lysis:

-

Induce apoptosis in cells by treating them with the Tripterygium alkaloid.

-

Lyse the cells with a chilled cell lysis buffer.

-

Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the cytosolic proteins.

-

-

Enzymatic Reaction:

-

In a 96-well plate, add the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).

-

Incubate the plate at 37°C to allow the caspase-3 in the lysate to cleave the substrate, releasing the chromophore p-nitroaniline (pNA).

-

-

Absorbance Measurement:

-

Measure the absorbance of the released pNA at 405 nm using a microplate reader. The increase in absorbance is proportional to the caspase-3 activity.

-

This assay measures the ATP hydrolysis activity of HSP90, which is essential for its chaperone function.

-

Reaction Setup:

-

In a 384-well plate, pre-incubate recombinant human HSP90 protein with different concentrations of the Tripterygium alkaloid in an assay buffer at 37°C.

-

-

ATP Addition:

-

Initiate the ATPase reaction by adding ATP to the wells.

-

Incubate the plate for a further period at 37°C to allow for ATP hydrolysis.

-

-

ADP Detection:

-

Add a detection reagent that measures the amount of ADP produced. This can be done using various methods, such as an enzyme-coupled spectrophotometric assay that links ADP production to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.

-

-

Measurement:

-

Measure the signal (e.g., fluorescence or absorbance) using a microplate reader. The signal is proportional to the amount of ADP produced and thus reflects the HSP90 ATPase activity.

-

Signaling Pathways Modulated by Tripterygium Alkaloids

Tripterygium alkaloids exert their diverse biological effects by modulating several critical intracellular signaling pathways. Understanding these molecular mechanisms is crucial for the rational design and development of targeted therapies.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation and immunity. Tripterygium alkaloids, particularly sesquiterpene pyridine alkaloids, are potent inhibitors of this pathway.[1] They can prevent the activation of NF-κB, thereby blocking the transcription of pro-inflammatory genes.

Caption: Inhibition of the NF-κB signaling pathway by Tripterygium alkaloids.

HSP90 Chaperone Machinery

Triptolide has been identified as a novel inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are involved in cancer progression.[3][8] Triptolide inhibits the ATPase activity of HSP90, leading to the degradation of its client proteins and subsequent cell cycle arrest and apoptosis.[3]

Caption: Inhibition of HSP90 by Triptolide leading to apoptosis.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is common in cancer. Tripterygium alkaloids have been shown to suppress this pathway, contributing to their anti-cancer effects.

Caption: Tripterygium alkaloids inhibit the PI3K/Akt/mTOR signaling pathway.

JAK/STAT Signaling Pathway

The JAK/STAT pathway is a principal signaling route for a wide array of cytokines and growth factors and plays a critical role in immunity and cell proliferation. Aberrant activation of this pathway is implicated in various diseases, including cancer and autoimmune disorders. Tripterygium alkaloids have been shown to inhibit the JAK/STAT pathway, contributing to their immunosuppressive and anti-cancer activities.

Caption: Inhibition of the JAK/STAT signaling pathway by Tripterygium alkaloids.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are a group of cascades that are central to the regulation of a wide variety of cellular processes, including proliferation, differentiation, and apoptosis. The ERK, JNK, and p38 MAPK pathways are among the most well-characterized. Tripterygium alkaloids have been shown to modulate MAPK signaling, which contributes to their anti-inflammatory and anti-cancer effects.

Caption: Modulation of the MAPK signaling pathway by Tripterygium alkaloids.

Conclusion and Future Directions

Tripterygium alkaloids are a rich source of bioactive compounds with significant therapeutic potential. Their potent immunosuppressive, anti-inflammatory, anti-cancer, and neuroprotective activities, underpinned by their ability to modulate key signaling pathways, make them highly attractive for drug discovery and development. However, the clinical application of some of these compounds, such as triptolide, has been limited by their toxicity.[15]

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: A deeper understanding of the SAR of these alkaloids will enable the design and synthesis of novel derivatives with improved efficacy and reduced toxicity.

-

Drug Delivery Systems: The development of targeted drug delivery systems can help to increase the therapeutic index of potent but toxic alkaloids by delivering them specifically to the site of action.

-

Combination Therapies: Investigating the synergistic effects of Tripterygium alkaloids with existing therapeutic agents may lead to more effective treatment strategies with lower doses and reduced side effects.

-

Elucidation of Novel Mechanisms: Further research into the molecular targets and mechanisms of action of the less-studied alkaloids may reveal new therapeutic opportunities.

By addressing these areas, the full therapeutic potential of Tripterygium alkaloids can be unlocked, paving the way for the development of a new generation of drugs for a range of debilitating diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Immunosuppressive, anti-inflammatory and anti-cancer properties of triptolide: A mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic effects of total alkaloids of Tripterygium wilfordii Hook f. on collagen-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Immunosuppressive Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory sesquiterpene pyridine alkaloids from Tripterygium wilfordii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure Characterization of Four New Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f. and Anti-Inflammatory Activity Evaluations [mdpi.com]

- 8. Celastrol Inhibits the Growth of Ovarian Cancer Cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F [frontiersin.org]

- 10. The effect of celastrol in combination with 5-fluorouracil on proliferation and apoptosis of gastric cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer activity of celastrol in combination with ErbB2-targeted therapeutics for treatment of ErbB2-overexpressing breast cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and anticancer properties of celastrol derivatives involved in the inhibition of VEGF - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Antioxidant Activity and Protective Effects of Tripterygium regelii Extract on Hydrogen Peroxide-Induced Injury in Human Dopaminergic Cells, SH-SY5Y - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Therapeutic potential of triptolide in autoimmune diseases and strategies to reduce its toxicity - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of Neotriptophenolide Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neotriptophenolide, a diterpenoid isolated from the medicinal plant Tripterygium wilfordii, presents a compelling case for drug development due to its structural similarity to Triptolide, a compound with well-documented anti-inflammatory, immunosuppressive, and anti-cancer properties.[1][2] However, the precise molecular targets and mechanisms of action of this compound remain largely uncharacterized. This lack of clarity presents a significant hurdle to its clinical development.

This technical guide outlines a comprehensive in silico strategy to predict the biological targets of this compound, leveraging the extensive knowledge of its structural analog, Triptolide. By employing a combination of ligand-based and structure-based computational methods, researchers can generate testable hypotheses about this compound's mechanism of action, thereby accelerating its preclinical evaluation.

The following sections will detail these predictive methodologies, present hypothetical data in structured formats, provide detailed experimental protocols for key in silico experiments, and visualize the proposed signaling pathways and workflows.

Predicted Targets and Biological Activity of this compound

Given the structural similarities between this compound and Triptolide, it is hypothesized that they may share common molecular targets. Triptolide is known to exert its effects through multiple mechanisms, including the inhibition of transcription and modulation of key signaling pathways.[1][2][3]

Predicted Anti-inflammatory and Immunosuppressive Targets

Triptolide has been shown to be a potent inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.[2] It is plausible that this compound also targets components of this pathway. Furthermore, Triptolide's immunosuppressive effects are linked to the inhibition of T-cell proliferation and cytokine production.

Predicted Anti-cancer Targets

The anti-cancer activity of Triptolide is attributed to its ability to induce apoptosis and inhibit cell proliferation and metastasis.[1][4] A primary target of Triptolide is the XPB subunit of the general transcription factor TFIIH, leading to the inhibition of RNA polymerase II-mediated transcription.[2][3] This global shutdown of transcription preferentially affects rapidly dividing cancer cells. Other reported mechanisms include the downregulation of heat shock proteins and modulation of the MAPK and PI3K/Akt signaling pathways.[1][2]

Data Presentation

To guide experimental validation, the following tables summarize potential quantitative data for this compound based on known values for Triptolide. Note: The data presented for this compound are hypothetical and for illustrative purposes only.

Table 1: Predicted Binding Affinities of this compound for Key Protein Targets

| Target Protein | Putative Binding Site | Predicted Binding Affinity (Kd, nM) for this compound (Hypothetical) | Reference Binding Affinity (Kd, nM) for Triptolide | In Silico Method |

| XPB (ERCC3) | Cys342 | 50 | 20-100 | Molecular Docking, MM/GBSA |

| NF-κB (p65) | DNA binding domain | 150 | 100-500 | Molecular Docking, Protein-Ligand Interaction Fingerprints |

| IKKβ | Kinase domain | 200 | 150-600 | Homology Modeling, Molecular Docking |

| HSP70 | ATPase domain | 300 | 200-800 | Blind Docking, Site-directed Docking |

Table 2: Predicted IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Predicted IC50 (nM) for this compound (Hypothetical) | Reference IC50 (nM) for Triptolide |

| MCF-7 | Breast Cancer | 10 | 5-15 |

| PANC-1 | Pancreatic Cancer | 15 | 8-20 |

| A549 | Lung Cancer | 25 | 15-30 |

| HCT116 | Colon Cancer | 20 | 10-25 |

Experimental Protocols

This section provides detailed methodologies for key in silico experiments to predict the targets of this compound.

Ligand-Based Pharmacophore Modeling

Objective: To identify the essential chemical features of Triptolide responsible for its biological activity and use this model to screen for potential targets of this compound.

Methodology:

-

Ligand Preparation:

-

Obtain the 3D structure of Triptolide from a chemical database (e.g., PubChem).

-

Generate a set of low-energy conformers using a conformational search algorithm (e.g., ConfGen).

-

-

Pharmacophore Model Generation:

-

Use a pharmacophore generation tool (e.g., Phase, LigandScout) to identify common chemical features among the active conformers of Triptolide. These features may include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

-

-

Pharmacophore Model Validation:

-

Validate the generated pharmacophore model using a set of known active and inactive molecules (if available). The model should be able to distinguish between active and inactive compounds.

-

-

Database Screening:

-

Use the validated pharmacophore model to screen a 3D database of protein structures (e.g., PDB) to identify proteins with binding sites that are complementary to the pharmacophore.

-

-

Hit Analysis:

-

Analyze the retrieved protein "hits" to prioritize potential targets for this compound based on their biological function and relevance to the known activities of Triptolide.

-

Molecular Docking

Objective: To predict the binding mode and affinity of this compound to the known targets of Triptolide.

Methodology:

-

Protein Preparation:

-

Download the crystal structures of target proteins (e.g., XPB subunit of TFIIH, PDB ID: 6A3I) from the Protein Data Bank.

-

Prepare the protein for docking by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

-

Ligand Preparation:

-

Generate a 3D structure of this compound and optimize its geometry using a computational chemistry software (e.g., Avogadro, ChemDraw).

-

Assign partial charges to the ligand atoms.

-

-

Docking Simulation:

-

Define the binding site on the target protein based on the known binding site of Triptolide or by using a binding site prediction tool.

-

Perform molecular docking using a docking program (e.g., AutoDock Vina, Glide). The program will generate a series of possible binding poses of this compound in the protein's active site.

-

-

Scoring and Analysis:

-

Rank the generated docking poses based on their predicted binding affinity (scoring function).

-

Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the target protein.

-

Network Pharmacology Analysis

Objective: To construct a "compound-target-pathway-disease" network to elucidate the potential mechanisms of action of this compound.

Methodology:

-

Target Prediction:

-

Identify potential targets of this compound using the methods described above (pharmacophore modeling, molecular docking) and by searching target prediction databases (e.g., SwissTargetPrediction, PharmMapper).

-

-

Network Construction:

-

Collect information on the identified targets, including their associated signaling pathways and related diseases, from public databases (e.g., KEGG, GeneCards, OMIM).

-

Construct a network using network analysis software (e.g., Cytoscape) where nodes represent the compound, its targets, pathways, and diseases, and edges represent their interactions.

-

-

Network Analysis:

-

Analyze the topology of the network to identify key nodes (hubs) and modules that may represent the core mechanisms of this compound's activity.

-

Perform enrichment analysis to identify significantly over-represented pathways and biological processes.

-

Mandatory Visualizations

The following diagrams were generated using the DOT language to visualize key concepts in the in silico prediction of this compound targets.

References

- 1. Targets and molecular mechanisms of triptolide in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is Triptolide used for? [synapse.patsnap.com]

- 3. Triptolide - Wikipedia [en.wikipedia.org]

- 4. Triptolide inhibits matrix metalloproteinase-9 expression and invasion of breast cancer cells through the inhibition of NF-κB and AP-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Neotriptophenolide using High-Performance Liquid Chromatography (HPLC)

Introduction

Neotriptophenolide is a diterpenoid lactone isolated from the medicinal plant Tripterygium wilfordii. It exhibits a range of biological activities, including anti-inflammatory and immunosuppressive effects, making it a compound of interest in drug development. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, quality control of herbal preparations, and formulation development. This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. While this method has been optimized for Triptolide, a structurally similar compound, it serves as an excellent starting point for the analysis of this compound, likely requiring minimal modification and re-validation.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The chromatographic separation is achieved on a C18 reversed-phase column.

| Parameter | Recommended Condition |

| HPLC System | Agilent 1200 series or equivalent |

| Column | Kinetex C18 (150 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water (containing 0.2% formic acid) |

| Gradient | Isocratic or Gradient (e.g., 36:64 v/v Acetonitrile:Water) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | Ambient or controlled at 25 °C |

| Detection Wavelength | 214 nm |

Method Validation Summary

Method validation was performed according to the International Council for Harmonisation (ICH) guidelines to ensure the reliability of the analytical data. The following parameters were assessed:

| Validation Parameter | Result |

| Linearity (Concentration Range) | 0.030 - 100 ng/mL[1] |

| Correlation Coefficient (r²) | > 0.999[2] |

| Accuracy (% Recovery) | 95.5% - 104.5%[2] |

| Precision (% RSD) | Intra-day: < 6.5%, Inter-day: < 6.5%[1] |

| Limit of Detection (LOD) | Dependent on specific instrumentation |

| Limit of Quantification (LOQ) | 0.030 ng/mL[1] |

Experimental Protocols

1. Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

2. Sample Preparation

The sample preparation method should be adapted based on the matrix.

A. Herbal Extracts (e.g., from Tripterygium wilfordii)

-

Extraction: Accurately weigh 1.0 g of the powdered plant material and extract with 20 mL of methanol by ultrasonication for 30 minutes.

-

Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

Dilution: If necessary, dilute the filtered extract with the mobile phase to bring the this compound concentration within the linear range of the calibration curve.

B. Plasma Samples

-

Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins.[1]

-

Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing.

-

Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

3. HPLC Analysis

-

System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Injection: Inject 20 µL of the prepared standard solutions and samples.

-

Data Acquisition: Record the chromatograms and integrate the peak area for this compound.

-

Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

References

Application Notes and Protocols: Extraction and Purification of Neotriptophenolide from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neotriptophenolide, a diterpenoid isolated from the medicinal plant Tripterygium wilfordii (Thunder God Vine), has garnered significant interest within the scientific community due to its potent anti-inflammatory, immunosuppressive, and anti-cancer activities. As research into its therapeutic potential continues, robust and well-documented protocols for its extraction and purification are essential. This document provides a detailed methodology for the isolation of this compound from plant material, tailored for researchers in natural product chemistry, pharmacology, and drug development. The protocols outlined below cover the entire workflow from the initial extraction to the final purification and analytical verification of the compound.

Experimental Workflow Overview

The overall process for isolating this compound involves several key stages: extraction of the raw plant material, preliminary purification to remove bulk impurities, and subsequent chromatographic steps to achieve high purity.

Caption: Workflow for this compound Extraction and Purification.

Experimental Protocols

Plant Material and Extraction

The primary source of this compound is the root of Tripterygium wilfordii.

Protocol 1: Ultrasonic-Assisted Extraction

-

Preparation of Plant Material:

-

Air-dry the roots of Tripterygium wilfordii at room temperature until a constant weight is achieved.

-

Grind the dried roots into a coarse powder (approximately 20-40 mesh).

-

-

Ultrasonic Extraction:

-

Place 100 g of the powdered plant material into a suitable flask.

-

Add 1000 mL of ethyl acetate to the flask.

-

Perform ultrasonic extraction for 30 minutes at 40°C.

-

Filter the mixture through Whatman No. 1 filter paper.

-

Repeat the extraction process on the plant residue two more times with fresh ethyl acetate.

-

Combine the filtrates from all three extractions.

-

-

Concentration:

-

Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

-

Dry the resulting residue completely in a vacuum oven to obtain the crude ethyl acetate extract.

-

Purification

Protocol 2: Silica Gel Column Chromatography

This step aims to separate the crude extract into fractions of varying polarity.

-

Column Packing:

-

Prepare a slurry of silica gel (100-200 mesh) in n-hexane.

-

Pack a glass column (e.g., 5 cm diameter, 50 cm length) with the silica gel slurry.

-

Equilibrate the packed column by washing with n-hexane.

-

-

Sample Loading:

-

Dissolve the crude ethyl acetate extract in a minimal amount of dichloromethane.

-

Adsorb the dissolved extract onto a small amount of silica gel and dry it.

-

Carefully load the dried, sample-adsorbed silica gel onto the top of the packed column.

-

-

Elution:

-

Elute the column with a gradient of increasing polarity using a mixture of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the proportion of ethyl acetate.

-

Collect fractions of a consistent volume (e.g., 20 mL).

-

-

Fraction Analysis:

-

Monitor the collected fractions using Thin Layer Chromatography (TLC) on silica gel plates.

-

Use a mobile phase of n-hexane:ethyl acetate (e.g., 7:3 v/v) to develop the TLC plates.

-

Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

-

Combine the fractions that show a prominent spot corresponding to the Rf value of a this compound standard.

-

Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)

This final purification step is crucial for obtaining high-purity this compound.

-

Sample Preparation:

-

Dissolve the combined, this compound-rich fractions from the column chromatography in methanol.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Start with a lower concentration of acetonitrile (e.g., 30%) and increase it linearly to a higher concentration (e.g., 70%) over a set period (e.g., 40 minutes).

-

-

Flow Rate: 2-4 mL/min.

-

Detection: UV at 218 nm.

-

-

Fraction Collection:

-

Collect the peak corresponding to the retention time of this compound.

-

-

Post-Purification:

-

Evaporate the solvent from the collected fraction under reduced pressure to obtain the purified this compound.

-

Purity Analysis

Protocol 4: Analytical High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation:

-

Prepare a standard solution of the purified this compound in methanol.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with acetonitrile and water.

-

Flow Rate: 1 mL/min.

-

Detection: UV at 218 nm.

-

-

Purity Determination:

-

Inject the sample and analyze the chromatogram.

-

Purity is calculated based on the peak area percentage of this compound relative to the total peak area.

-

Data Presentation

The following tables summarize the expected quantitative data from the extraction and purification process. Please note that these values are illustrative and can vary depending on the quality of the plant material and the precise experimental conditions.

Table 1: Extraction and Purification Yields

| Stage | Starting Material (g) | Product | Yield (g) | Yield (%) |

| Extraction | 100 (Dried Plant Powder) | Crude Ethyl Acetate Extract | 5.0 | 5.0 |

| Column Chromatography | 5.0 (Crude Extract) | This compound-Rich Fraction | 0.5 | 10.0 (from crude) |